Boc-4-bromo-DL-phenylalanine
Description
Contextualization within Unnatural Amino Acid Chemistry
Significance of Halogenated Phenylalanine Derivatives in Chemical Biology
The introduction of halogen atoms onto the side chains of amino acids is a key strategy for modulating the physicochemical and structural properties of peptides and proteins. nih.govencyclopedia.pub Halogenation, particularly of aromatic residues like phenylalanine, can profoundly influence factors such as hydrophobicity, thermal and proteolytic stability, and enzymatic activity. nih.gov
The bromine atom in 4-bromophenylalanine derivatives offers several advantages:
Modulation of Interactions : The replacement of a hydrogen atom with a larger, more polarizable bromine atom alters the electronic properties of the phenyl ring. This can modify hydrophobic and aromatic-aromatic interactions, which are crucial drivers in protein folding and aggregation processes. nih.gov
Probing Protein Structure : Halogenated amino acids serve as useful probes for studying protein structure and dynamics. The bromine atom can be used as a heavy-atom derivative for X-ray crystallography or as a unique spectroscopic marker.
Halogen Bonding : Chlorine, bromine, and iodine are capable of forming halogen bonds, which are non-covalent interactions between an electron-deficient region on the halogen atom and an electron donor. dovepress.com This interaction can be exploited to enhance binding affinity and selectivity in drug design. dovepress.com
Research has shown that incorporating halogenated phenylalanine derivatives can impact the self-assembly of peptides, such as in the formation of amyloid fibrils, demonstrating that minimal atomic changes can be used to tune complex biological processes. nih.govrsc.orgfu-berlin.de Studies on halogenated derivatives of L-phenylalanine have also indicated potential for neuroprotective effects, highlighting their therapeutic promise. ahajournals.org
Strategic Role of the Boc Protecting Group in Organic Synthesis
In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. creative-peptides.comthermofisher.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of an amino acid.
The strategic advantages of the Boc group include:
Stability : The Boc group is stable under a variety of reaction conditions, including those used for peptide coupling.
Mild Deprotection : It can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other sensitive functional groups in the peptide chain. thermofisher.comnih.gov This selective removal allows for the stepwise addition of amino acids to a growing peptide chain. libretexts.org
Compatibility : Boc-protected amino acids are compatible with a wide range of reagents and are particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. nih.gov
The use of the Boc protecting group makes Boc-4-bromo-DL-phenylalanine a ready-to-use building block for chemists to incorporate the 4-bromophenylalanine moiety into synthetic peptides. chemimpex.com
Considerations of DL-Stereoisomerism in Synthetic and Biological Applications
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. wikipedia.org Amino acids (with the exception of glycine) are chiral and can exist as two non-superimposable mirror images known as enantiomers: the L-form and the D-form. masterorganicchemistry.com this compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers.
This has important implications:
Biological Activity : Most biological systems are highly stereospecific. Natural proteins are composed almost exclusively of L-amino acids. As a result, the two enantiomers of a compound can have vastly different biological effects; one may be therapeutic while the other is inactive or even harmful. unacademy.comuou.ac.in
Synthetic Strategies : When using a DL-mixture in a synthesis, the resulting product will also be a mixture of diastereomers, which have different physical properties and may be difficult to separate. wikipedia.orgwikidoc.org Therefore, chemists often require enantiomerically pure starting materials (either the pure D- or L-form) for applications where stereochemistry is critical, such as in drug development. chemimpex.comchemimpex.com
Research Applications : For some research purposes, such as in the initial screening of peptide libraries or in applications where chirality is not a determining factor, a DL-mixture can be a more cost-effective starting material.
Foundational Relevance in Contemporary Chemical Biology Research
This compound serves as a foundational reagent in chemical biology for creating novel molecular tools and therapeutic candidates. Its utility stems from the combination of its key features: the bromo-phenylalanine core for tuning biological interactions and the Boc group for streamlined chemical synthesis. chemimpex.com
Researchers utilize this compound as a building block to systematically probe structure-activity relationships in peptides. By incorporating 4-bromophenylalanine into a peptide sequence, scientists can study the effects of halogenation on protein binding, enzyme inhibition, and peptide stability. chemimpex.comchemimpex.com This approach has been instrumental in the development of peptide-based therapeutics with improved efficacy and selectivity. chemimpex.com The presence of the bromine atom also facilitates the creation of derivatives through cross-coupling reactions, further expanding the chemical diversity accessible from this single precursor.
| Property | Value | Isomer |
|---|---|---|
| Molecular Formula | C14H18BrNO4 | L, D, and DL |
| Molecular Weight | 344.20 g/mol | L-Isomer |
| Appearance | White to pale white powder | DL-Isomer |
| Melting Point | 118°C | L-Isomer |
| Melting Point | 262-263°C (dec.) | DL-Isomer (unprotected) |
| CAS Number | 62129-39-9 | L-Isomer thermofisher.com |
| CAS Number | 79561-82-3 | D-Isomer peptide.com |
| CAS Number | 14091-15-7 | DL-Isomer (unprotected) |
Evolution of Academic Research Trajectories for Halogenated Amino Acids
The academic interest in halogenated amino acids has evolved significantly over the past few decades. Initially, fluorination was the most explored modification due to the unique properties of fluorine, such as its small size and high electronegativity, which can enhance metabolic stability. beilstein-journals.org Research demonstrated that incorporating fluorinated amino acids could favorably adjust protein function, including stability and substrate selectivity. beilstein-journals.org
More recently, research has expanded to include heavier halogens like chlorine, bromine, and iodine. dovepress.com This shift is driven by a growing appreciation for the role of these elements in forming halogen bonds and their ability to act as versatile synthetic handles. dovepress.com The introduction of bromine and iodine allows for sub-angstrom perturbations to protein structures, providing unprecedented precision in protein engineering and the study of protein plasticity. nih.gov
Current research trajectories focus on several key areas:
Rational Drug Design : Systematically using a series of halogenated amino acids (F, Cl, Br, I) to fine-tune the steric and electronic properties of peptides to optimize their interaction with biological targets. dovepress.comrsc.org
Amyloid Research : Investigating how halogenation influences the kinetics of peptide self-assembly and the morphology of the resulting amyloid fibrils, which is relevant to neurodegenerative diseases. nih.govfu-berlin.de
Biomaterials : Exploring how side-chain halogenation affects the self-assembly and material properties of peptide-based hydrogels for applications in tissue engineering and drug delivery. rsc.orgrsc.org
Biocatalysis and Synthetic Biology : Developing new enzymatic methods and expanding the genetic code to incorporate halogenated amino acids into proteins biosynthetically, opening up new avenues for creating novel biomolecules. pitt.eduresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOXUAEIPUJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc 4 Bromo Dl Phenylalanine
Strategies for the Preparation of Boc-4-bromo-DL-phenylalanine and its Enantiomers
The synthesis of this compound and its optically pure enantiomers can be achieved through several established chemical routes. These strategies either begin with the racemic amino acid followed by resolution or employ enantioselective methods to produce the desired stereoisomer directly.
The synthesis of α-amino acids bearing halogenated aromatic side chains, such as 4-bromophenylalanine, can be approached through multiple classical methods. One common strategy involves the modification of a pre-existing aromatic precursor. For instance, racemic phenylalanine can be subjected to electrophilic aromatic substitution, such as bromination using N-bromosuccinimide (NBS) and a suitable catalyst. However, controlling regioselectivity to favor the para-substituted product is crucial.
A more controlled approach starts with a para-brominated building block. The Strecker synthesis, for example, can be adapted by reacting 4-bromobenzaldehyde (B125591) with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield 4-bromo-DL-phenylalanine. Another robust method is the alkylation of glycine (B1666218) equivalents, such as diethyl acetamidomalonate. In this synthesis, the enolate of diethyl acetamidomalonate is alkylated with 4-bromobenzyl bromide. Subsequent hydrolysis and decarboxylation yield the target racemic amino acid.
Once 4-bromo-DL-phenylalanine is obtained, the introduction of the Boc protecting group is typically a straightforward process. The most common method involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent system like a mixture of dioxane and water.
Producing enantiomerically pure forms of Boc-4-bromophenylalanine is critical for applications in peptide synthesis and drug design. This can be accomplished either by resolving the racemic mixture or through asymmetric synthesis.
Chiral Resolution: Resolution of DL-amino acids is a widely practiced technique.
Enzymatic Resolution: This method leverages the stereospecificity of enzymes. For example, an enzyme like porcine kidney acylase can selectively hydrolyze the N-acetylated L-enantiomer from a racemic mixture of N-acetyl-4-bromo-DL-phenylalanine, leaving the N-acetyl-D-enantiomer unreacted. The resulting L-amino acid and the unreacted D-amide can then be separated and deprotected.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The racemic this compound can be directly injected onto a chiral column, where the two enantiomers exhibit different retention times due to their differential interactions with the CSP, allowing for their separation.
Enantioselective Synthesis: Asymmetric synthesis aims to create a single enantiomer from the outset. One prominent method is the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst, such as a rhodium or ruthenium complex with chiral phosphine (B1218219) ligands (e.g., BINAP). Another approach involves the use of chiral auxiliaries, which guide the stereochemical outcome of a key bond-forming step and are later removed.
Derivatization Strategies via the Aryl Bromide Moiety
The aryl bromide functional group in this compound is a key feature that allows for extensive derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of novel amino acid derivatives.
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures under relatively mild conditions. nobelprize.orgsigmaaldrich.com The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgmdpi.com This reaction is widely used to synthesize biaryl and heteroaryl compounds. This compound is an excellent substrate for this transformation, allowing the bromine atom to be replaced with a variety of aryl or heteroaryl groups. rsc.orgresearchgate.net The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

A representative image of the reaction scheme would be placed here in a final document.
Below is a table summarizing typical conditions for this reaction.
| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90% |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | ~85% |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | ~88% |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DME | ~92% |
Beyond the Suzuki-Miyaura coupling, the aryl bromide of this compound can participate in other important palladium-catalyzed transformations.
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org The Stille coupling can be particularly effective where Suzuki coupling may be sluggish, for instance, with certain sterically demanding coupling partners. nih.gov
| Organostannane Reagent | Palladium Catalyst | Solvent | Product C-C Bond |
|---|---|---|---|
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | Aryl-Vinyl |
| Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | DMF | Aryl-Aryl |
| Tributyl(ethynyl)tin | Pd(OAc)₂ / PPh₃ | Dioxane | Aryl-Alkynyl |
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.org It provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. The application of this reaction to iodophenylalanine-containing peptides has been demonstrated, highlighting its utility for modifying amino acid side chains. nih.gov Modern protocols sometimes allow for copper-free conditions. nih.gov
| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF |
| 1-Heptyne | Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane |
Nucleophilic Aromatic Substitution Reactions on Halogenated Phenylalanine
The bromine atom on the phenyl ring of this compound provides a versatile handle for a variety of chemical modifications. While classic nucleophilic aromatic substitution (SNAr) reactions are typically challenging on electron-neutral or electron-rich aromatic rings, the halogenated phenyl group can be functionalized efficiently using transition-metal-catalyzed cross-coupling reactions. nih.gov These methodologies allow for the substitution of the bromine atom with a wide range of nucleophiles, enabling the synthesis of novel phenylalanine analogs with tailored properties. chemimpex.com
The presence of the bromine atom allows for the introduction of diverse functionalities into peptide chains. chemimpex.com Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are particularly powerful for this purpose. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are generally compatible with the protected amino acid structure. For instance, the iodine atom in the analogous Boc-L-4-iodo-phenylalanine is readily replaced with various aryl or alkynyl groups through Suzuki or Sonogashira couplings, a capability that extends to bromo derivatives. nbinno.com This functionalization is critical for creating modified peptides with altered biological activity, stability, or target specificity, which is invaluable in drug discovery. chemimpex.comnbinno.com
| Reaction Type | Catalyst/Reagents | Bond Formed | Resulting Structure |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4), Base, Boronic acid (R-B(OH)2) | C-C (Aryl-Aryl) | Biaryl phenylalanine derivative |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Alkynyl-phenylalanine derivative |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine (R2NH) | C-N (Aryl-Amine) | Amino-phenylalanine derivative |
| Borylation | Pd catalyst, Diboron reagent (e.g., B2pin2) | C-B (Aryl-Boron) | Boronic ester of phenylalanine |
Amino Acid Protection and Deprotection Strategies
Role of the Boc Protecting Group in Controlled Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary protecting group for the α-amino function of amino acids. nbinno.com Its primary role is to prevent the nucleophilic amino group from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation. nbinno.compeptide.com This ensures that the amino acids are coupled in the correct, predefined sequence. creative-peptides.com
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O). organic-chemistry.orglibretexts.org A key feature of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations. organic-chemistry.org
Its removal (deprotection) is achieved under anhydrous, strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). creative-peptides.compeptide.commasterorganicchemistry.com This cleavage proceeds through the formation of a stable tert-butyl cation, which can potentially alkylate sensitive amino acid residues like tryptophan or methionine. peptide.com To prevent these side reactions, scavengers such as dithiothreitol (B142953) (DTE) or thioanisole (B89551) are often added to the cleavage solution. organic-chemistry.orgpeptide.com The acid-lability of the Boc group allows for its selective removal at each step of the synthesis without disturbing acid-stable side-chain protecting groups or the peptide's bond to the resin support. nbinno.com
| Feature | Description |
| Function | Temporary protection of the α-amino group. |
| Installation Reagent | Di-tert-butyl dicarbonate (Boc2O). |
| Stability | Stable to bases, nucleophiles, and hydrogenolysis. |
| Cleavage Condition | Strong acid (e.g., Trifluoroacetic Acid, TFA). peptide.com |
| Benefit | Enables controlled, stepwise addition of amino acids in peptide synthesis. creative-peptides.com |
Solid-Phase Synthesis Integration Methodologies
Efficient Incorporation of this compound into Peptide Chains on Solid Supports
The incorporation of unnatural amino acids like this compound into a growing peptide chain is readily achieved using the well-established protocols of solid-phase peptide synthesis (SPPS). jpt.comyoutube.com In the Boc-SPPS strategy, the peptide is assembled step-by-step while anchored to an insoluble polymer resin. peptide.com The bromo-phenyl side chain of the amino acid is stable to the repetitive deprotection and coupling steps of the synthesis cycle.
The process for coupling this compound onto the N-terminus of a resin-bound peptide chain involves a standard cycle of operations:
Deprotection: The N-terminal Boc group of the peptide currently on the resin is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comslideshare.net
Washing & Neutralization: The resin is washed to remove excess TFA. The resulting N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt is then neutralized to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA), to prepare it for coupling. peptide.comslideshare.net
Coupling: The this compound is pre-activated and then added to the resin. Activation is typically achieved by forming an active ester in situ using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or with uronium-based reagents like HBTU. slideshare.net The activated carboxyl group of the incoming amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, leaving the elongated peptide ready for the next cycle of deprotection and coupling. peptide.com
This cycle is repeated until the desired peptide sequence is fully assembled. The ability to use standard SPPS protocols makes this compound a valuable building block for creating peptides with unique structural and functional properties. chemimpex.comchemimpex.com
| Step | Procedure | Purpose |
| 1. Deprotection | Treat resin with ~30-50% TFA in DCM. | Removes the N-terminal Boc group, exposing the amine for the next coupling. |
| 2. Neutralization | Wash with DCM, then treat with 5-10% DIEA in DCM. | Converts the ammonium salt to a free amine, which is a reactive nucleophile. |
| 3. Coupling | Add activated this compound (e.g., with HBTU/DIEA). | Forms the new peptide bond. |
| 4. Washing | Rinse resin with solvents like DMF and DCM. | Removes unreacted reagents and byproducts to ensure high purity. |
On-Resin Derivatization of this compound Residues for Peptide Diversification
The incorporation of this compound into peptide sequences via solid-phase peptide synthesis (SPPS) opens up a vast landscape for post-synthetic modification, allowing for the creation of diverse peptide libraries with novel functionalities. The bromine atom on the phenyl ring serves as a versatile chemical handle for various palladium-catalyzed cross-coupling reactions, which can be performed directly on the resin-bound peptide. This on-resin approach is highly efficient as it simplifies purification, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing steps. The primary methodologies for the derivatization of 4-bromophenylalanine residues include the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between the aryl bromide of the phenylalanine residue and a variety of organoboron compounds, typically boronic acids or their esters. This reaction facilitates the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the para-position of the phenylalanine side chain, thereby enabling extensive diversification of the peptide's structure and properties.
Early work in this area demonstrated the feasibility of performing Suzuki-Miyaura couplings on protected bromophenylalanine-containing di- and tripeptides. mdpi.com Optimized conditions often involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a suitable phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃), and a base in a biphasic solvent system to achieve high conversion without significant racemization. mdpi.com More recent applications in peptide stapling, a strategy to constrain a peptide's conformation, have utilized advanced catalytic systems under microwave irradiation to enhance reaction rates and efficiency. nih.gov For instance, the coupling of a brominated amino acid residue with a boronic acid-containing residue within the same peptide sequence can be achieved on-resin to form a cyclic, stapled peptide. nih.gov
The selection of the catalyst, ligand, base, and solvent system is crucial for the success of the on-resin Suzuki-Miyaura coupling and is dependent on the specific peptide sequence and the nature of the solid support.
Interactive Data Table: Representative Conditions for On-Resin Suzuki-Miyaura Coupling of 4-Bromophenylalanine-Containing Peptides
| Parameter | Condition A | Condition B |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | Pd₂(dba)₃ / sSPhos |
| Boron Source | Arylboronic acid | 4-Pinacolatoborono-phenylalanine |
| Base | Aqueous Na₂CO₃ | KF |
| Solvent | DME / H₂O | DME / EtOH / H₂O |
| Temperature | Not specified | 120 °C (Microwave) |
| Application | Linear Peptide Derivatization | Peptide Stapling |
| Reference | mdpi.com | nih.gov |
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-bromophenylalanine residue and a terminal alkyne. This reaction is instrumental in introducing alkynyl moieties into peptides, which can serve as handles for further modifications via "click chemistry" or as structural elements themselves. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
While many examples in the literature focus on the more reactive 4-iodophenylalanine, the principles of on-resin Sonogashira coupling are applicable to 4-bromophenylalanine residues, albeit potentially requiring more forcing conditions. nih.govnih.gov The optimization of reaction conditions, including the choice of palladium source, copper salt, base, and solvent, is critical to ensure high yields and prevent side reactions. The versatility of this method allows for the incorporation of a wide array of alkyne-containing molecules, including fluorescent probes and biocompatible linkers. nih.gov
Interactive Data Table: Generalized Conditions for On-Resin Sonogashira Coupling of Aryl Halide-Containing Peptides
| Parameter | General Conditions |
| Catalyst | PdCl₂(PPh₃)₂ or other Pd(0)/Pd(II) sources |
| Co-catalyst | Copper(I) iodide (CuI) |
| Coupling Partner | Terminal Alkyne |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) or 1,4-Dioxane |
| Temperature | Room Temperature to elevated temperatures |
| Reference | nih.govrsc.org |
Heck Cross-Coupling
The Heck reaction offers another avenue for the on-resin derivatization of 4-bromophenylalanine residues, involving the palladium-catalyzed coupling of the aryl bromide with an alkene. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group onto the phenylalanine side chain. While less commonly reported for on-resin peptide modification compared to Suzuki and Sonogashira couplings, the Heck reaction holds potential for creating unique peptide structures. The success of the on-resin Heck reaction is highly dependent on the choice of catalyst, base, and reaction conditions to achieve efficient coupling and avoid competing side reactions.
The development of robust and generally applicable conditions for the on-resin Heck coupling of peptides containing this compound is an ongoing area of research, promising to further expand the toolbox for peptide diversification.
Applications of Boc 4 Bromo Dl Phenylalanine in Peptide Chemistry and Bioconjugation
Utilization as a Versatile Building Block in Advanced Peptide Synthesis
Boc-4-bromo-DL-phenylalanine is extensively used as a fundamental building block in the synthesis of complex peptides. The Boc group provides a stable and reliable means of protecting the amino functionality during peptide bond formation, preventing unwanted side reactions. evitachem.com This protection can be readily removed under specific acidic conditions, allowing for the sequential addition of other amino acids to build a desired peptide chain. evitachem.com The presence of the bromine atom further enhances its utility, offering a reactive site for various chemical modifications. chemimpex.com
Synthesis of Biologically Active Peptides with Modified Residues
The incorporation of this compound into peptide sequences is a key strategy for developing biologically active peptides with enhanced or novel properties. chemimpex.comchemimpex.com The bromine atom on the phenyl ring allows for post-synthetic modifications, enabling the introduction of diverse functional groups into the peptide. This capability is crucial for creating peptide libraries for drug discovery and for optimizing the therapeutic potential of peptide-based drugs. chemimpex.com For instance, the bromine can be replaced through nucleophilic substitution reactions, allowing the attachment of various moieties to tailor the peptide's biological activity. evitachem.com This approach has been instrumental in the development of peptide-based therapeutics with improved efficacy and selectivity. chemimpex.com
Development of Therapeutic Proteins Incorporating Unnatural Amino Acids
The site-specific incorporation of unnatural amino acids (nnAAs) like 4-bromophenylalanine into proteins is a powerful tool in protein engineering and the development of next-generation therapeutics. nih.gov This technique allows for the precise introduction of unique chemical functionalities that are not found in the 20 canonical amino acids. nih.govmdpi.com The ability to genetically encode 4-bromophenylalanine in response to a specific codon, such as an amber stop codon, has been demonstrated in various expression systems, including E. coli. nih.govacs.org This has paved the way for creating therapeutic proteins, such as monoclonal antibodies, with enhanced properties. nih.govtandfonline.com The bromine atom serves as a chemical handle for biorthogonal conjugation, enabling the precise attachment of drugs, imaging agents, or other molecules to create antibody-drug conjugates (ADCs) with improved stability and potency. nih.govchemimpex.com
Table 1: Research Findings on the Incorporation of 4-bromophenylalanine into Proteins
| Research Focus | Key Findings | References |
| High-Fidelity Incorporation | Redesigned yeast phenylalanyl-tRNA synthetase (yPheRS) and suppressor tRNA achieved over 98% fidelity for incorporating p-bromophenylalanine (pBrF) into murine dihydrofolate reductase in E. coli. | nih.govacs.org |
| Therapeutic Protein Production | Developed stable cell lines expressing a pyrrolysyl-tRNA synthetase/tRNApyl pair for efficient nnAA incorporation, achieving high titers of IgG antibodies containing the nnAA. | nih.govtandfonline.com |
| Bioconjugation Applications | The bromine atom on the incorporated 4-bromophenylalanine provides a site for chemoselective ligation reactions, such as Heck and Sonogashira couplings, for protein modification. | caltech.edu |
| Structural and Functional Studies | Incorporation of fluorinated non-natural amino acids, including bromo-substituted phenylalanines, serves as an NMR probe to study protein structure, dynamics, and ligand binding. | mdpi.comacs.org |
Incorporation into Peptide Scaffolds for Conformational and Structural Studies
The introduction of this compound into peptide scaffolds is a valuable technique for studying peptide conformation and structure. The bulky bromine atom can introduce steric hindrance, influencing the peptide's secondary structure, such as the formation of β-turns. chemimpex.com This conformational constraint can be used to design peptides with specific three-dimensional structures, which is crucial for understanding their biological function and for developing peptides with improved stability and receptor-binding affinity. researchgate.net Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the peptide's three-dimensional structure. The ability to create constrained peptide mimics through the use of such unnatural amino acids is a significant advancement in peptide design. researchgate.net
Engineering of Novel Peptide and Peptidomimetic Structures
The unique chemical properties of this compound make it an essential tool for engineering novel peptides and peptidomimetics with tailored characteristics.
Introduction of Non-Canonical Amino Acids for Targeted Structural Perturbations
The incorporation of non-canonical amino acids like 4-bromophenylalanine allows for targeted perturbations of a peptide's structure. mdpi.com By replacing a natural amino acid with this analog, researchers can systematically probe the structure-activity relationship (SAR) of a peptide. vulcanchem.com The introduction of the bulky and electronegative bromine atom can alter local electronic and steric environments, leading to changes in peptide folding, stability, and interaction with biological targets. mdpi.comvulcanchem.com This approach is particularly useful in understanding the critical residues and conformations required for biological activity. For example, replacing phenylalanine with 4-bromophenylalanine can influence the dynamic motion of an enzyme, which is often crucial for its catalytic function. mdpi.com
Design of Peptidomimetics with Enhanced Stability and Bioactivity
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced stability against proteolytic degradation and better bioavailability. diva-portal.orgsigmaaldrich.com this compound is a valuable building block in the design of peptidomimetics. nih.gov The incorporation of this unnatural amino acid can increase the resistance of the resulting pseudopeptide to enzymatic cleavage. researchgate.net Moreover, the bromine atom can be used as a handle for further chemical modifications to optimize the compound's bioactivity and pharmacokinetic profile. nih.gov For instance, in the development of HIV capsid modulators, peptidomimetics bearing a 2-piperazineone scaffold were synthesized using Boc-protected phenylalanine derivatives, demonstrating the potential to create new chemotypes with significant optimization potential. nih.gov
Site-Specific Incorporation into Proteins and Peptides
The ability to insert non-canonical amino acids (ncAAs) like 4-bromophenylalanine at specific positions within a protein's sequence is a powerful tool for modifying its properties and function. nih.gov this compound serves as a key precursor in these advanced methodologies.
Genetic code expansion allows for the co-translational incorporation of ncAAs into proteins in response to reassigned codons, such as the amber stop codon (UAG). frontiersin.org This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous amino acids or tRNAs in the host organism. acs.org
Researchers have successfully engineered aaRS variants, particularly based on the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, to recognize and charge tRNA with 4-bromophenylalanine. frontiersin.orgresearchgate.net Through directed evolution, the substrate specificity of the synthetase's active site is altered to accommodate the unique structure of the ncAA. nih.govfrontiersin.org Once the engineered PylRS charges its cognate tRNA with 4-bromophenylalanine, the ribosome incorporates it at the designated UAG codon in the messenger RNA (mRNA) sequence of the target protein.
This site-specific incorporation is a cornerstone of modern protein engineering. chemimpex.com By replacing a natural amino acid with 4-bromophenylalanine, scientists can introduce a "bio-orthogonal handle" into the protein structure. This handle—the bromo group—can then be used for post-translational modifications, such as Suzuki or Sonogashira cross-coupling reactions, to attach other molecules without affecting the native protein structure. nih.gov This has been used to evolve proteins with enhanced stability and novel activities. nih.gov For example, studies have demonstrated the incorporation of D-phenylalanine analogs using engineered PylRS mutants, which can alter the physicochemical properties of proteins like superfolder green fluorescent protein (sfGFP). frontiersin.orgresearchgate.net
| Engineered System | Non-Canonical Amino Acid | Application Highlight | Reference |
|---|---|---|---|
| Engineered PylRS Mutant (DFRS2) | D-3-bromophenylalanine | Successfully incorporated into sfGFP and human heavy chain ferritin, altering their physiochemical properties. | frontiersin.orgresearchgate.net |
| Engineered Amino Acid Dehydrogenase | para-bromo-L-phenylalanine | Enzymatic synthesis of the ncAA as a precursor for incorporation studies. | mdpi.com |
| General Genetic Code Expansion | 4-bromo-L-phenylalanine | Listed as one of many ncAAs incorporated into proteins via genetic code expansion techniques. | scripps.edu |
Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This compound and its derivatives are valuable substrates in these strategies. For instance, hydrolases like lipases and proteases are widely used for their ability to selectively act on molecules, which is useful in kinetic resolutions and ligations. rsc.orgresearchgate.net
One documented strategy involves the enzymatic cleavage of a peptide containing a brominated phenylalanine residue. In the semisynthesis of polymyxin (B74138) derivatives, a crude mixture containing a penta-Boc-protected, brominated polymyxin was treated with the protease Savinase. nih.gov The enzyme successfully cleaved the exocyclic chain to produce the brominated heptapeptide (B1575542) core, which could then be isolated and used for further chemical modifications via its bromo-handle. nih.gov
Furthermore, enzymes from the amino acid dehydrogenase (s-AADH) superfamily have been engineered to synthesize a variety of chiral amines and amino acids. mdpi.com Specific engineering of the substrate side chain recognition pocket has yielded variants capable of producing non-canonical L-α-amino acids, including para-bromo-L-phenylalanine, from their corresponding keto acids. mdpi.com These biocatalytically produced ncAAs can then be used in peptide synthesis or other applications.
| Enzyme Class | Specific Enzyme Example | Application Involving Bromo-Phenylalanine Derivatives | Reference |
|---|---|---|---|
| Protease | Savinase | Cleavage of a BOC-protected polymyxin containing bromophenylalanine to yield a cyclic heptapeptide core for further derivatization. | nih.gov |
| Amino Acid Dehydrogenase | Engineered Phenylalanine Dehydrogenase | Catalyzes the synthesis of para-bromo-L-phenylalanine from its corresponding keto-acid precursor. | mdpi.com |
| Hydrolase (Lipase) | Burkholderia cepacia lipase | Used in the chemoenzymatic preparation of β-phenylalanine derivatives, demonstrating enzymatic transformations on related structures. | researchgate.net |
Bioconjugation and Biochemical Probe Development
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The bromo-group on the phenylalanine ring of this compound makes it an excellent substrate for creating stable bioconjugates. chemimpex.com After incorporation into a peptide, the bromine atom serves as a versatile anchor point for attaching probes, labels, and other functional moieties. nih.gov
The site-specific modification of biomolecules with imaging agents is crucial for developing molecular probes for diagnostics and for visualizing biological processes. mpg.de The 4-bromophenylalanine residue, once incorporated into a peptide or protein, provides a chemically unique site for the attachment of these agents. chemimpex.com
A significant application is in the field of radiopharmaceuticals. For instance, 4-bromo-L-phenylalanine is a non-radioactive analogue and precursor for 4-[²¹¹At]astato-L-phenylalanine, a promising agent for targeted alpha therapy (TAT) in cancer treatment. researchgate.net The development of methods to label phenylalanine derivatives with radiohalogens like Astatine-211 (²¹¹At) highlights the utility of the halogenated phenyl ring structure for creating therapeutic and diagnostic agents. researchgate.net The bromo-precursor can be used in developing the labeling chemistry before handling the short-lived, radioactive astatine.
Covalent labeling is a powerful technique for studying the structure, function, and interactions of biomolecules. nih.gov Unnatural amino acids can be designed as photo-crosslinkers to capture transient protein-protein or protein-nucleic acid interactions. rsc.org While 4-bromophenylalanine is not a photo-crosslinker itself, its true value lies in its ability to serve as a versatile chemical handle for the site-specific introduction of cross-linking agents or other labels via palladium-catalyzed reactions. nih.govnih.gov
This allows for the precise placement of a label that can report on conformational changes or be used to covalently trap binding partners for mechanistic studies. nih.govacs.org The ability to install such labels at a specific site, away from the protein's active site, minimizes interference with the biomolecule's natural function, a significant advantage over random labeling methods. mpg.de
The overarching goal of incorporating an ncAA like 4-bromophenylalanine is to create novel chemical tools to probe and manipulate biological systems. nih.gov By combining genetic code expansion with bio-orthogonal chemistry, researchers can build proteins with functions not found in nature. frontiersin.org
This compound is a foundational component in this toolbox. It enables:
Probing Protein Interactions: Creating proteins with precisely placed reactive groups to map interaction surfaces. rsc.org
Developing Novel Biocatalysts: Engineering enzymes with modified properties by introducing new functional groups. nih.gov
Creating Targeted Therapeutics: Using the bromo-handle to attach cytotoxic drugs or imaging agents to targeting peptides or antibody fragments, a strategy relevant to the development of antibody-drug conjugates. chemimpex.comnih.gov
The development of these chemical tools provides unprecedented opportunities to study complex biological processes with high precision and has significant potential in advancing both fundamental science and medicine. nih.gov
Role of Boc 4 Bromo Dl Phenylalanine in Drug Discovery and Medicinal Chemistry
Design and Synthesis of Novel Drug Candidates
The incorporation of Boc-4-bromo-DL-phenylalanine into peptide synthesis and other synthetic pathways allows for the development of new molecules with potentially improved pharmacological properties. chemimpex.comchemimpex.com The presence of the bromine atom is a key feature that medicinal chemists leverage to enhance the therapeutic potential of drug candidates.
Halogenation, the process of introducing halogen atoms into a molecule, is a well-established strategy in drug design to enhance the potency and efficacy of bioactive compounds. ump.edu.pl The introduction of a bromine atom, as seen in this compound, can significantly modulate a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution. These modifications can lead to improved interactions with biological targets, thereby enhancing the compound's biological activity. ump.edu.pl
The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to a higher binding affinity. ump.edu.pl This enhanced affinity can translate into a more potent therapeutic effect. Furthermore, the introduction of bromine can influence the metabolic stability of a drug candidate, potentially leading to a longer duration of action. ump.edu.pl
A critical aspect of modern drug discovery is the development of therapeutic agents that can selectively target specific cells or tissues, minimizing off-target effects and associated side effects. The unique properties of this compound can be exploited to design such targeted therapies. chemimpex.com The bromine atom can influence the conformation of a peptide or small molecule, leading to a more precise fit with the intended biological target.
Recent studies have highlighted the importance of halogen size and position in enhancing the selectivity of phenylalanine analogs for specific transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. nih.gov By strategically placing a bromine atom on the phenyl ring, it is possible to design molecules that are preferentially taken up by cancer cells, thereby concentrating the therapeutic agent at the site of action. nih.gov
The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound serves as a key intermediate in the synthesis of potential cancer therapeutics. chemimpex.comchemimpex.com Its application is particularly notable in the context of targeted therapies that aim to exploit the unique biology of cancer cells. nih.gov
One promising area of cancer therapy is Boron Neutron Capture Therapy (BNCT), which utilizes boron-containing compounds that are selectively delivered to tumor cells. nih.govsemanticscholar.org 4-Borono-L-phenylalanine (L-BPA) is a key boron delivery agent used in BNCT, and its synthesis can involve the use of halogenated phenylalanine precursors. nih.govnih.gov The insights gained from the use of brominated phenylalanine analogs in targeting transporters like LAT1 are directly relevant to improving the tumor-specific delivery of agents like L-BPA. nih.govnih.gov
Furthermore, this compound can be used in the synthesis of peptide-based anticancer drugs. nih.gov Peptides can be designed to specifically bind to receptors that are overexpressed on the surface of cancer cells, acting as agonists or antagonists to disrupt tumor growth. nih.govmdpi.com The incorporation of brominated phenylalanine can enhance the binding affinity and stability of these peptides.
Structure-Activity Relationship (SAR) Studies in Drug Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. This compound and its derivatives are invaluable tools in these studies, allowing researchers to probe the specific interactions between a drug candidate and its biological target.
The substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine can have a profound impact on the binding affinity of the resulting molecule to its biological target. nih.gov This is due to a combination of steric, electronic, and hydrophobic effects, as well as the potential for halogen bonding. ump.edu.placs.org
A study on the binding of halogenated phenylalanine analogs to the L-type amino acid transporter 1 (LAT1) provides quantitative insight into the effect of bromine substitution. The inhibitory constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a stronger binding.
| Compound | Position of Halogen | LAT1 Affinity (Ki, μM) |
|---|---|---|
| Phenylalanine (Phe) | - | 104.3 ± 15.4 |
| 3-Bromo-L-phenylalanine | meta | 14.6 ± 2.6 |
| 4-Bromo-L-phenylalanine | para | Not specified |
Data sourced from a study on the structure-activity characteristics of phenylalanine analogs for the L-type amino acid transporter 1 (LAT1). nih.gov
The data clearly demonstrates that the introduction of a bromine atom at the meta-position significantly increases the binding affinity for LAT1 compared to the unsubstituted phenylalanine. nih.gov This enhanced affinity is attributed to the favorable interactions of the bulkier halogen with a hydrophobic subpocket in the transporter. nih.gov
The bromine atom in derivatives of this compound can modulate interactions with a wide range of biological targets, including receptors and enzymes. chemimpex.com By altering the size, shape, and electronic properties of a ligand, the bromine atom can influence how it binds to and affects the function of its target.
In the context of receptor interactions, the bromine atom can influence whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). msdmanuals.com This is crucial for designing drugs with specific pharmacological effects.
The impact of bromine substitution on the inhibition of enzymes and transporters has also been demonstrated. For example, a study on bromo-substituted analogs of methylphenidate showed that the position of the bromine atom influences the binding affinity to monoamine transporters. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Dopamine (B1211576) Transporter (DAT) IC50 (nM) | Norepinephrine (B1679862) Transporter (NET) IC50 (nM) |
|---|---|---|
| dl-threo-methylphenidate | 82 | 440 |
| o-bromo-dl-threo-methylphenidate | 13 | 32 |
| m-bromo-dl-threo-methylphenidate | 4 | 20 |
| p-bromo-dl-threo-methylphenidate | 20 | 31 |
Data from a study on the binding of bromine-substituted analogs of methylphenidate to monoamine transporters. nih.gov
This data shows that all three bromo-substituted analogs have a higher affinity for both the dopamine and norepinephrine transporters compared to the unsubstituted parent compound, with the meta-bromo analog exhibiting the highest affinity. nih.gov This highlights the power of bromine substitution in fine-tuning the interaction of a molecule with its biological targets.
Preclinical Research and Lead Optimization
In the landscape of preclinical research, the process of lead optimization is a critical phase where initial "hit" compounds are chemically modified to improve their therapeutic properties. A key strategy in this phase involves the incorporation of non-standard amino acids into peptide-based drug candidates to enhance their efficacy, selectivity, and metabolic stability. This compound serves as a valuable building block in this context, offering unique chemical properties that medicinal chemists can leverage to refine potential drug molecules. The introduction of a bromine atom onto the phenyl ring of phenylalanine can significantly alter the electronic and steric characteristics of the amino acid, influencing how it interacts with biological targets like enzymes and receptors.
Rational Design of Enzyme Inhibitors Utilizing Halogenated Phenylalanine
The rational design of enzyme inhibitors often relies on modifying a substrate or a known inhibitor to achieve higher affinity and specificity for the target enzyme. Halogenation of amino acid side chains, particularly the phenyl ring of phenylalanine, is a well-established strategy to modulate these properties. The bromine atom in this compound is an electron-withdrawing group, which can alter the charge distribution of the aromatic ring. This modification can influence key molecular interactions, such as π-π stacking and cation-π interactions, which are often crucial for the binding of an inhibitor to an enzyme's active site. nih.gov
The incorporation of halogenated phenylalanine derivatives can lead to the development of more potent enzyme inhibitors. For instance, the replacement of a standard phenylalanine with a halogenated version can enhance the inhibitor's binding affinity by forming halogen bonds with the enzyme's backbone or side-chain atoms. While much research has focused on fluorinated analogues, the principles extend to other halogens like bromine. researchgate.net The larger size and greater polarizability of bromine compared to fluorine can offer distinct advantages in optimizing interactions within the enzyme's binding pocket.
Research into the effects of halogenation on peptide structure and function has shown that these modifications can drastically change the chemical properties of peptides and proteins. nih.gov By using this compound in solid-phase peptide synthesis, researchers can systematically introduce this modified amino acid at specific positions in a peptide sequence to probe structure-activity relationships (SAR) and design more effective enzyme inhibitors. chemimpex.com
| Feature | Effect of Bromine Substitution | Implication in Enzyme Inhibitor Design |
| Electronic Properties | Electron-withdrawing, alters π-electron distribution of the phenyl ring. | Modulates π-π stacking and cation-π interactions with enzyme active site residues. |
| Steric Properties | Increases the size of the amino acid side chain. | Can create more favorable van der Waals contacts or introduce selectivity for specific enzyme isoforms. |
| Hydrophobicity | Increases the hydrophobicity of the amino acid residue. | Can enhance binding to hydrophobic pockets within the enzyme and potentially improve cell membrane permeability. |
| Halogen Bonding | The bromine atom can act as a halogen bond donor. | Can form specific, stabilizing interactions with electron-rich atoms (e.g., oxygen, nitrogen) in the enzyme's active site, increasing binding affinity. acs.org |
Strategies for Improving Drug Efficacy and Selectivity through Chemical Modification
Improving the efficacy and selectivity of a drug candidate is a primary goal of medicinal chemistry. Chemical modification of peptides using building blocks like this compound is a powerful strategy to achieve this. bohrium.com Site-selective modification allows for the fine-tuning of a molecule's pharmacological properties. rsc.org The introduction of a bromine atom can be considered a strategic modification to enhance interactions with a biological target. chemimpex.com
One key aspect is the modulation of the peptide's conformation. The introduction of a bulky bromine atom can restrict the rotational freedom of the phenylalanine side chain, locking the peptide into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding to a receptor or enzyme, leading to higher affinity. nih.gov
Furthermore, the increased hydrophobicity imparted by the bromine atom can influence the drug's pharmacokinetic properties. While this must be carefully balanced, enhanced lipophilicity can improve absorption and distribution. The modification of phenylalanine residues is a strategy being explored to enhance the pharmacological properties of peptide therapeutics, which are a growing class of drugs. bohrium.comresearchgate.net
Strategies for utilizing this compound in lead optimization include:
Systematic Substitution: Replacing each phenylalanine residue in a lead peptide sequence one by one with this compound to identify positions where the modification is beneficial for activity and selectivity.
Combinatorial Libraries: Using this compound in the synthesis of peptide libraries to screen for novel compounds with improved properties. chemimpex.com
Structure-Based Design: Employing computational modeling to predict how the introduction of a bromine atom at a specific position will affect the binding of the peptide to its target, thereby guiding the synthetic effort. nih.gov
The versatility of this compound makes it an important component in the medicinal chemist's toolbox for the preclinical development of next-generation therapeutics. chemimpex.com
Spectroscopic and Computational Investigations of Boc 4 Bromo Dl Phenylalanine and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of molecules like Boc-4-bromo-DL-phenylalanine. By probing the interaction of the molecule with electromagnetic radiation, a wealth of information regarding its chemical bonds, functional groups, electronic environment, and three-dimensional structure can be obtained.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. The analysis of the parent compound, p-bromo-DL-phenylalanine, provides a foundational understanding of the vibrational modes, which can be extended to its N-Boc protected derivative. jetir.org
The introduction of the tert-butoxycarbonyl (Boc) protecting group induces significant and predictable changes in the vibrational spectrum. Key differences include:
N-H Vibrations: The characteristic stretching and bending vibrations of the primary amine (NH2) in the parent amino acid are replaced by the distinct N-H stretching of the carbamate (B1207046) group in this compound, typically observed in the 3300-3500 cm⁻¹ region.
Carbonyl Stretches: A prominent and strong absorption band appears around 1690-1720 cm⁻¹, corresponding to the C=O stretching vibration of the carbamate moiety in the Boc group. This is in addition to the C=O stretch of the carboxylic acid group.
C-H Vibrations: New signals corresponding to the symmetric and asymmetric stretching and bending vibrations of the methyl (CH₃) groups of the tert-butyl moiety are introduced.
A detailed spectroscopic analysis of p-bromo-DL-phenylalanine has been performed, with vibrational assignments supported by computational methods. jetir.org The table below summarizes key experimental vibrational frequencies for p-bromo-DL-phenylalanine, which serves as a reference for interpreting the spectrum of its Boc-protected form.
| FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| 3055 | 3060 | Aromatic C-H Stretch |
| 2925 | 2927 | Aliphatic C-H Stretch |
| 1618 | 1616 | NH₂ Scissoring + Aromatic C=C Stretch |
| 1589 | 1591 | Aromatic C=C Stretch |
| 1410 | 1412 | COO⁻ Symmetric Stretch |
| 1072 | 1074 | C-Br Stretch |
| 821 | 823 | Aromatic C-H Out-of-Plane Bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the NMR spectra would exhibit characteristic signals confirming its structure:
¹H NMR: The spectrum would show signals for the aromatic protons on the bromophenyl ring, the α-proton, the β-protons of the phenylalanine backbone, and a distinct, large singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group from the Boc protector. researchgate.net A signal for the N-H proton of the carbamate would also be present.
¹³C NMR: The spectrum would display signals for the carbons of the bromophenyl ring (with the carbon attached to the bromine showing a characteristic shift), the α-carbon, the β-carbon, and the carboxyl carbon. Additionally, two signals characteristic of the Boc group would appear: one around 80 ppm for the quaternary carbon and another around 28 ppm for the three methyl carbons. mdpi.comresearchgate.net
The table below presents the expected ¹³C NMR chemical shifts for this compound, based on data for the parent compound and analogous Boc-protected amino acids. jetir.orgchemicalbook.com
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl (C=O) | ~174-176 |
| Boc (C=O) | ~155-156 |
| Aromatic C-Br | ~121 |
| Aromatic C-H | ~129-132 |
| Aromatic C-ipso | ~136-137 |
| Boc Quaternary C | ~80 |
| α-Carbon | ~55-57 |
| β-Carbon | ~37-39 |
| Boc Methyl (CH₃) | ~28 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. thermofisher.com For compounds like this compound, the absorption of UV light is dominated by the π → π* transitions within the aromatic bromophenyl ring. The parent compound, phenylalanine, typically shows an absorption maximum around 258 nm. sielc.comresearchgate.net
A spectroscopic analysis of p-bromo-DL-phenylalanine identified an experimental absorption maximum at 262 nm. jetir.org The Boc protecting group is not a chromophore and is not conjugated with the phenyl ring; therefore, its presence is expected to have a negligible effect on the wavelength of maximum absorbance (λmax). The observed absorption is due to the electronic excitation within the brominated aromatic system. Second-derivative UV spectroscopy can be employed to enhance the resolution of fine structural features in the absorption spectrum and to study the microenvironment of the phenylalanine residue. nih.govamazonaws.com
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure
X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. It also reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and halogen bonding.
While a specific crystal structure for this compound is not detailed in the provided sources, studies on related Nα-aroyl-N-aryl-phenylalanine amides and halogenated phenylalanine derivatives demonstrate the utility of this technique. mdpi.comnih.govnih.gov Such an analysis for this compound would elucidate the precise conformation of the amino acid backbone and the orientation of the Boc and bromophenyl groups. The bulky tert-butyl group and the bromine atom would significantly influence the molecular packing in the crystal, potentially participating in van der Waals and halogen-π interactions, respectively, which stabilize the crystal structure. rsc.orgresearchgate.net
Quantum Chemical and Computational Modeling
Computational chemistry, particularly methods based on quantum mechanics, provides a powerful complement to experimental spectroscopic data. These theoretical models can predict molecular properties with high accuracy, aiding in the interpretation of experimental results.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. gelisim.edu.trconicet.gov.ar A comprehensive DFT study on the related compound p-bromo-DL-phenylalanine was performed using the B3LYP method with a 6–311++G(d,p) basis set. jetir.org This level of theory provides reliable predictions of molecular geometry, vibrational frequencies, and electronic properties.
The key insights gained from such calculations include:
Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule by minimizing its energy. This provides theoretical values for bond lengths and angles that can be compared with experimental X-ray diffraction data. rsc.org
Vibrational Analysis: Theoretical calculation of vibrational frequencies is crucial for the accurate assignment of experimental FT-IR and FT-Raman spectra. jetir.orgyildiz.edu.tr
Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. researchgate.netsapub.org For p-bromo-DL-phenylalanine, the calculated HOMO-LUMO gap provides insight into the charge transfer interactions within the molecule. jetir.org
The table below summarizes key geometric and electronic properties of p-bromo-DL-phenylalanine calculated using DFT, which provides a strong theoretical basis for understanding its Boc-protected derivative. jetir.org
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.83 eV |
| HOMO-LUMO Energy Gap | 5.42 eV |
| Bond Length C-Br | 1.91 Å |
| Bond Angle C-C-Br | 119.5° |
| Dipole Moment | 2.16 Debye |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
In such halogenated phenylalanine derivatives, the HOMO is typically localized on the phenyl ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is also distributed over the aromatic ring, suggesting it can accept electrons in reactions with nucleophiles. The introduction of a bromine atom, being less electronegative than chlorine, is expected to slightly raise the energy of the HOMO and LUMO compared to the chloro-analogue, potentially leading to a smaller energy gap and thus, higher reactivity. The Boc protecting group, being electron-donating, would also influence the electronic properties, likely increasing the electron density on the amino acid backbone.
Table 1: Predicted Frontier Molecular Orbital Properties of Halogenated Phenylalanine Derivatives Data extrapolated from computational studies on analogous compounds.
| Property | Predicted Value for this compound | Insights from Analogous Compounds (e.g., 4-chloro-DL-phenylalanine) nih.gov |
| HOMO Energy | Expected to be relatively high | Localized on the phenyl ring, indicating susceptibility to electrophilic attack. |
| LUMO Energy | Expected to be relatively low | Also localized on the phenyl ring, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Expected to be moderately small | A smaller gap correlates with higher chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green and yellow regions represent neutral or slightly negative potentials, respectively.
For this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The oxygen atoms of the carbonyl group in the Boc protecting group and the carboxylic acid moiety would exhibit a strong negative potential, making them likely sites for electrophilic attack and hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the N-H group would show a positive potential, indicating their role as hydrogen bond donors and sites for nucleophilic interaction.
The bromine atom on the phenyl ring introduces an interesting feature known as a "sigma-hole." This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the C-Br bond. This positive region can engage in halogen bonding, a type of non-covalent interaction with nucleophiles. The presence of the electron-withdrawing bromine atom also influences the charge distribution on the phenyl ring, creating regions of varying potential that can direct intermolecular interactions.
Table 2: Predicted Molecular Electrostatic Potential Features of this compound Based on general principles and data from analogous halogenated aromatic compounds.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygens (Boc & COOH) | Highly Negative (Red) | Susceptible to electrophilic attack; Hydrogen bond acceptor sites. |
| Amide Hydrogen (N-H) | Positive (Blue) | Susceptible to nucleophilic attack; Hydrogen bond donor site. |
| Carboxyl Hydrogen (O-H) | Highly Positive (Blue) | Susceptible to nucleophilic attack; Strong hydrogen bond donor site. |
| Bromine Atom (Sigma-hole) | Positive (Blue) on the outer axis | Potential for halogen bonding with nucleophiles. |
| Phenyl Ring | Varied (Green/Yellow) with influence from Br | Can participate in π-π stacking and other non-covalent interactions. |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energy
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for understanding electron delocalization, hyperconjugative interactions, and the stabilization energy associated with these interactions.
In the context of this compound, NBO analysis would reveal significant hyperconjugative interactions that contribute to the molecule's stability. These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, there would be strong interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds.
A key aspect to investigate would be the interaction between the lone pairs of the bromine atom and the π* antibonding orbitals of the phenyl ring. This interaction would lead to electron delocalization from the bromine into the ring, influencing its electronic properties and reactivity. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified, providing a measure of their strength. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. DFT calculations on similar molecules like 4-chloro-DL-phenylalanine have shown the importance of such intramolecular charge transfer and hydrogen bonding interactions. nih.gov
Table 3: Predicted Key NBO Interactions and Stabilization Energies for this compound Based on theoretical principles and data from analogous compounds.
| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Stabilization Energy (E(2)) |
| LP(O) of C=O | σ(C-N) | Hyperconjugation | High |
| LP(N) | σ(C-Cα) | Hyperconjugation | Moderate |
| LP(Br) | π(C-C) of Phenyl Ring | Resonance/Electron Delocalization | Significant |
| π(C-C) of Phenyl Ring | σ(C-Br) | Hyperconjugation | Moderate |
Molecular Dynamics Simulations for Conformational and Solvent Effects
Conformational Analysis and Flexibility Studies of the Phenylalanine Side Chain
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and flexibility. For this compound, MD simulations can provide valuable insights into the accessible conformations of the phenylalanine side chain. The conformation of the side chain is typically described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).
Studies on phenylalanine and its derivatives have shown that the side chain can adopt several low-energy conformations, often referred to as rotamers. nih.gov The relative populations of these rotamers are influenced by steric and electronic factors, as well as interactions with the surrounding environment. The bulky Boc protecting group and the bromine atom at the para position will impose certain steric constraints on the rotation of the phenyl ring.
MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable rotameric states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as the conformation of the side chain can significantly impact binding affinity and specificity. The flexibility of the side chain can be quantified by analyzing the root-mean-square fluctuations (RMSF) of the atoms during the simulation.
Investigation of Solvent Effects on Molecular Properties and Spectroscopic Signatures
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations in explicit solvent are essential for understanding these solvent effects on this compound. Different solvents can stabilize different conformations of the molecule through interactions such as hydrogen bonding and dipole-dipole interactions.
For instance, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the carboxylic acid and amide groups, which could influence the conformation of the backbone and, indirectly, the preferred orientation of the side chain. In a nonpolar solvent, intramolecular interactions may become more dominant in determining the molecular conformation.
Furthermore, solvent effects can be observed in the spectroscopic signatures of the molecule. For example, changes in the solvent polarity can lead to shifts in the absorption and emission wavelengths in UV-Vis and fluorescence spectroscopy, a phenomenon known as solvatochromism. Computational studies on capped phenylalanine have shown that the UV-light absorption maximum is red-shifted in the presence of polar solvents. banglajol.info MD simulations can help to elucidate the molecular basis for these changes by providing a detailed picture of the solvent-solute interactions.
In Silico Approaches to Biological Interactions
In silico methods, such as molecular docking and virtual screening, are widely used in drug discovery to predict the binding of small molecules to biological targets. Halogenated amino acids are of particular interest in medicinal chemistry as the introduction of a halogen atom can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, and can also introduce specific interactions like halogen bonding. nih.gov
This compound, as a synthetic amino acid, could be incorporated into peptides or used as a scaffold for the design of small molecule inhibitors. Molecular docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets. The bromine atom, with its potential for halogen bonding, could play a crucial role in the binding to a protein's active site.
Virtual screening of libraries containing brominated compounds has been successfully used to identify novel inhibitors for various therapeutic targets. nih.govnih.gov For example, bromodomain-containing proteins (BRDs) are an important class of epigenetic regulators and are attractive targets for cancer therapy. The acetyl-lysine binding pocket of BRDs could potentially accommodate a molecule like this compound, where the bromophenyl group could engage in favorable interactions. In silico studies can help to prioritize compounds for experimental testing and provide a rational basis for the design of more potent and selective inhibitors. researchgate.net
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-(tert-butoxycarbonyl)-4-bromo-DL-phenylalanine |
| 4-chloro-DL-phenylalanine | 4-chloro-DL-phenylalanine |
| N-acetyl-phenylalaninyl amide | N-acetyl-phenylalaninyl amide |
| Boc | tert-butoxycarbonyl |
Molecular Docking Studies for Receptor Binding Predictions and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target receptor. For p-bromo-DL-phenylalanine, docking studies have been conducted to evaluate its potential as an inhibitor for various cancer-related protein targets.
The binding efficacy of p-bromo-DL-phenylalanine has been computationally assessed against three key proteins implicated in cancer: a human Fab fragment (PDB ID: 5OMW), a human Glutathione-S-Transferase (PDB ID: 2N26), and a human Aldose Reductase (PDB ID: 4Y2E). The analysis reveals that the compound exhibits the most favorable binding affinity with the human Fab fragment, suggesting a potentially strong interaction. jetir.org
The interactions observed are primarily hydrogen bonds, which are crucial for the stability of the ligand-receptor complex. For instance, in the complex with the human Fab fragment, the amino group of p-bromo-DL-phenylalanine acts as a hydrogen bond donor to the amino acid residues of the protein. The stability of these interactions is quantified by the binding energy, with more negative values indicating a stronger and more stable binding. The docking results are summarized in the table below. jetir.org
Table 1: Molecular Docking Results for p-bromo-DL-phenylalanine with Cancer-Related Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Human Fab fragment | 5OMW | -8.5 | Not specified |
| Human Glutathione-S-Transferase | 2N26 | -6.5 | Not specified |
| Human Aldose Reductase | 4Y2E | -6.3 | Not specified |
Data sourced from a DFT and spectroscopic analysis of p-bromo-DL-phenylalanine. jetir.org
These computational predictions highlight the potential of p-bromo-DL-phenylalanine to interact with biological macromolecules, providing a foundation for the rational design of new therapeutic agents. The strong predicted binding with a human Fab fragment, a component of antibodies, suggests that derivatives of this compound could be explored for applications in immunotherapy or as components of antibody-drug conjugates.
Prediction of Reactivity and Pharmacological Activity through Computational Descriptors
Computational descriptors derived from quantum chemical calculations, such as those from Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and potential pharmacological activity of a molecule. For p-bromo-DL-phenylalanine, these descriptors have been calculated using the B3LYP method with a 6–311++G(d,p) basis set. jetir.org
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. jetir.org
From these orbital energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, chemical softness, and the electrophilicity index. These descriptors help in quantifying the molecule's reactivity and potential for various chemical reactions. For example, a high electrophilicity index suggests that the molecule is a good electron acceptor. The calculated values for these descriptors for p-bromo-DL-phenylalanine are presented in the table below. jetir.org
Table 2: Calculated Computational Descriptors for p-bromo-DL-phenylalanine
| Descriptor | Value |
|---|---|
| HOMO Energy | -0.2311 eV |
| LUMO Energy | -0.0121 eV |
| Energy Gap (HOMO-LUMO) | 0.219 eV |
| Ionization Potential | 0.2311 |
| Electron Affinity | 0.0121 |
| Electronegativity (χ) | 0.1216 |
| Chemical Hardness (η) | 0.1095 |
| Chemical Softness (S) | 9.1324 |
| Electrophilicity Index (ω) | 0.0673 |
Data sourced from a DFT and spectroscopic analysis of p-bromo-DL-phenylalanine. jetir.org
The analysis of these descriptors can guide the chemical modification of this compound to enhance its desired pharmacological properties. For instance, modifications that alter the HOMO-LUMO gap could be used to fine-tune the molecule's reactivity and stability, potentially leading to improved efficacy and reduced off-target effects in therapeutic applications.
Advanced Research Directions and Future Perspectives for Boc 4 Bromo Dl Phenylalanine
Development of Next-Generation Bioconjugation Methodologies for Complex Systems
The bromine atom on the phenyl ring of Boc-4-bromo-DL-phenylalanine is a versatile chemical handle for a variety of bioconjugation reactions. Future research is focused on leveraging this feature to develop more efficient and site-specific methods for linking peptides to other molecules, such as drugs, imaging agents, or nanoparticles. chemimpex.com
One promising direction is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These methods allow for the formation of stable carbon-carbon or carbon-heteroatom bonds under mild conditions, making them suitable for complex biological systems. By incorporating this compound into a peptide sequence, researchers can precisely control the location of conjugation, enabling the creation of well-defined bioconjugates with preserved biological activity.
Future methodologies may also explore light-induced conjugation techniques. The carbon-bromine bond can be targeted by specific photochemical reactions, allowing for spatiotemporal control over the conjugation process. This would be particularly advantageous for in situ labeling of molecules within living cells or tissues, minimizing off-target reactions.
| Bioconjugation Reaction | Description | Potential Advantage |
| Suzuki Coupling | Palladium-catalyzed reaction between the bromo- group and a boronic acid/ester. | Forms a stable carbon-carbon bond; tolerant of many functional groups. |
| Sonogashira Coupling | Palladium- and copper-catalyzed reaction between the bromo- group and a terminal alkyne. | Introduces a rigid alkyne linker, useful for structural studies. |
| Heck Coupling | Palladium-catalyzed reaction between the bromo- group and an alkene. | Creates a new carbon-carbon double bond for further functionalization. |
| Photochemical Ligation | Light-induced reaction targeting the carbon-bromine bond. | Allows for precise spatial and temporal control of the conjugation process. |
Expanding the Scope of Targeted Therapeutics and Diagnostics
This compound serves as a crucial starting material in the synthesis of peptidomimetics and peptide-based drugs. chemimpex.com Its incorporation into peptide chains can enhance therapeutic properties such as stability against enzymatic degradation, receptor binding affinity, and pharmacokinetic profiles. The bromine atom can form halogen bonds with protein receptors, potentially increasing the potency and selectivity of the therapeutic agent. chemimpex.com
In the realm of diagnostics, the bromo-phenylalanine moiety is a valuable precursor for creating imaging agents. The bromine atom can be substituted with a positron-emitting radionuclide, such as Bromine-76, to generate probes for Positron Emission Tomography (PET). Furthermore, it can serve as a precursor for the synthesis of radioiodinated tracers, as the bromo-group can be readily converted to a tributylstannyl group for subsequent radioiodination. nih.gov This would enable the non-invasive visualization and quantification of biological processes at the molecular level, aiding in early disease detection and monitoring treatment response.
Future work will likely focus on designing peptides that incorporate this compound to target specific cancer markers or neurological receptors, leading to the development of next-generation targeted therapies and diagnostic tools. chemimpex.comchemimpex.com
Integration with Advanced Protein Engineering and Directed Evolution Platforms
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for creating novel biological functions. This compound is an ideal candidate for such applications. chemimpex.com Advanced protein engineering techniques, such as amber codon suppression, allow for the insertion of this UAA at any desired position within a protein's sequence.
Once incorporated, the bromo-phenylalanine residue can serve as a versatile hub for further modifications using the bioconjugation methods described previously. This enables the creation of proteins with novel catalytic activities, enhanced stability, or the ability to carry therapeutic payloads.
Directed evolution platforms can be used to evolve aminoacyl-tRNA synthetases that efficiently and selectively recognize this compound and charge it onto its corresponding tRNA. This would improve the yield and fidelity of UAA incorporation, making the process more accessible for a wider range of applications. The integration of this compound with these platforms opens the door to creating "smart" proteins with tailor-made functions for applications in biotechnology and medicine.
Exploiting its Reactivity for Novel Material Science Applications and Supramolecular Assemblies
The unique chemical properties of this compound make it an attractive building block for novel materials. Peptides containing this residue can self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. dovepress.commdpi.com The assembly process is driven by a combination of hydrogen bonding between peptide backbones and π-π stacking of the aromatic rings.
The bromine atom introduces an additional, powerful tool for controlling self-assembly: the halogen bond. nih.gov A halogen bond is a highly directional, non-covalent interaction between the electrophilic region of the bromine atom and a Lewis base. researchgate.netrsc.org By strategically placing bromo-phenylalanine residues within a peptide sequence, researchers can precisely engineer the architecture and properties of the resulting supramolecular assemblies. bohrium.com
These materials have potential applications in tissue engineering, as scaffolds for cell growth, and in drug delivery, for the controlled release of therapeutic agents. dovepress.comnih.gov Future research will explore the creation of multi-functional materials by combining the self-assembling properties of bromo-phenylalanine-containing peptides with other functional moieties.
| Driving Force | Role in Assembly | Controlling Factor |
| Hydrogen Bonding | Forms the primary peptide backbone structure (e.g., β-sheets). | Amino acid sequence. |
| π-π Stacking | Stabilizes the interaction between aromatic side chains. | Phenylalanine residues. |
| Halogen Bonding | Provides directionality and additional stability to the assembly. | Position of the 4-bromophenylalanine residue. |
| Hydrophobic Interactions | Contributes to the overall collapse and ordering of the peptide chains. | Aqueous environment and peptide sequence. |
Addressing Stereochemical Challenges and Developing Enantiopure Synthetic Routes
This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. For many biological applications, particularly in therapeutics, only one enantiomer is active, while the other may be inactive or even cause undesirable side effects. Therefore, a significant challenge and an important area of future research is the development of efficient methods for separating the enantiomers or for synthesizing them in an enantiopure form.
Classical resolution techniques, which involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, are one approach. However, these methods can be time-consuming and may not always provide high yields.
A more advanced approach is the development of stereoselective synthetic routes. This involves using chiral catalysts or auxiliaries to direct the reaction towards the formation of a single enantiomer. For example, enantioselective syntheses have been developed for similar unnatural amino acids, providing a roadmap for developing analogous routes for Boc-4-bromo-L-phenylalanine and Boc-4-bromo-D-phenylalanine. nih.gov The development of robust and scalable enantiopure synthetic methods will be crucial for unlocking the full therapeutic potential of this compound.
Emerging Spectroscopic Probes and Advanced Imaging Applications in Biological Contexts
The bromine atom in this compound can serve as a useful spectroscopic probe. As a "heavy atom," it can influence the photophysical properties of nearby fluorescent molecules through the "heavy atom effect." researchgate.netnih.gov This effect can enhance the rate of intersystem crossing, the process where a molecule transitions from a singlet excited state to a triplet excited state. scut.edu.cnst-andrews.ac.uk By incorporating bromo-phenylalanine near a fluorophore within a protein, researchers can study conformational changes that alter the distance or orientation between the two, leading to changes in fluorescence and phosphorescence signals.
Furthermore, the carbon-bromine bond has a distinct vibrational frequency in the infrared (IR) spectrum. While not as commonly used as nitrile or nitro groups nih.govresearchgate.net, this vibration could potentially be developed as an IR probe to report on the local electrostatic environment within a protein.
In advanced imaging, the compound serves as a key precursor for radiopharmaceuticals. nih.gov The carbon-bromine bond can be readily converted into a carbon-tin bond, which is a standard precursor for introducing radiohalogens like Iodine-124 or Iodine-125 for PET and SPECT imaging, or Fluorine-18 for PET imaging. mdpi.comrsc.org This opens up the possibility of developing a wide range of peptide-based imaging agents for oncology and neurology, built from a this compound scaffold.
Q & A
Q. What are the recommended storage conditions for Boc-4-bromo-DL-phenylalanine to maintain its stability?
this compound should be stored at 0°C–6°C to prevent degradation, as indicated by its sensitivity to temperature variations. Prolonged exposure to ambient conditions may lead to hydrolysis of the Boc group or bromine displacement . Analytical-grade desiccants and inert atmospheres (e.g., nitrogen) are recommended for long-term storage.
Q. How can researchers assess the purity of this compound, and what analytical techniques are most effective?
Purity is typically assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using silica gel plates. Suppliers often report purity levels >95.0% using these methods . For advanced validation, 1H/13C NMR and mass spectrometry (HRMS or LC-MS) confirm structural integrity and detect trace impurities, such as de-Boc byproducts or residual solvents .
Q. What are the common synthetic routes for preparing this compound?
The compound is synthesized via:
- Bromination : Direct bromination of Boc-protected phenylalanine using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Protection-Deprotection Strategies : Introducing the Boc group after bromination to avoid side reactions. For example, coupling 4-bromo-DL-phenylalanine with di-tert-butyl dicarbonate in basic media . Advantages include high regioselectivity (para substitution) and compatibility with solid-phase peptide synthesis (SPPS) workflows .
Q. How does the bromine substitution at the para position influence the compound’s reactivity in peptide coupling reactions?
The electron-withdrawing bromine group reduces nucleophilicity at the aromatic ring, minimizing undesired electrophilic aromatic substitution during coupling. However, it may sterically hinder access to the α-amino group, necessitating optimized activating agents (e.g., HATU over DCC) for efficient amide bond formation .
Advanced Research Questions
Q. What strategies should be employed to resolve discrepancies in reported melting points or spectral data across studies?
Contradictions in melting points (e.g., 262°C–263°C vs. lower ranges) often arise from differences in crystallization solvents or hydration states. Researchers should:
Q. How can researchers optimize reaction conditions for incorporating this compound into solid-phase peptide synthesis (SPPS)?
Key considerations include:
- Deprotection Efficiency : Use TFA (trifluoroacetic acid) for Boc removal, ensuring minimal side reactions with the bromophenyl moiety .
- Coupling Efficiency : Activate the carboxyl group with HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) to enhance coupling yields in SPPS .
- Solvent Compatibility : Use DMF or DCM for solubility, avoiding polar aprotic solvents that may destabilize the Boc group .
Q. What are the best practices for characterizing enantiomeric mixtures when using the DL-form of this compound in chiral environments?
For racemic mixtures (DL-form):
Q. How does the presence of the Boc group influence the compound’s solubility in various solvents, and how can this be leveraged experimentally?
The Boc group enhances solubility in aprotic solvents (e.g., DCM, THF) due to its tert-butoxycarbonyl moiety. This property facilitates:
- Purification : Extract impurities via aqueous/organic phase partitioning.
- Selective Deprotection : Use acidic conditions (e.g., HCl/dioxane) to remove Boc without affecting the bromine substituent .
Methodological Notes
- Data Interpretation : Cross-reference CAS RN 14091-15-7 (4-bromo-DL-phenylalanine) and 131724-45-3 (Boc-4-cyano-L-phenylalanine) for analogous analytical approaches .
- Safety : Handle brominated compounds under fume hoods due to potential lachrymatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
